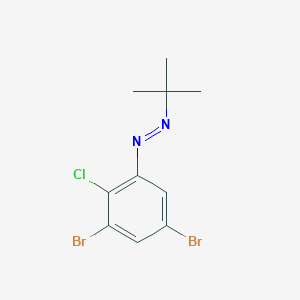
Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2ClN2. It is characterized by the presence of diazene (N=N) functional group, along with bromine, chlorine, and tert-butyl substituents on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- typically involves the diazotization of aniline derivatives followed by coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired diazene compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Types of Reactions:
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert diazene compounds into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through the diazene functional group. This interaction can lead to the formation of reactive intermediates, which may exert biological effects by modifying cellular pathways and molecular targets. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or industrial processes .
Vergleich Mit ähnlichen Verbindungen
- Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
- Diazene, bis(1,1-dimethylethyl)-
Comparison: In contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and uses .
Eigenschaften
CAS-Nummer |
832077-08-4 |
|---|---|
Molekularformel |
C10H11Br2ClN2 |
Molekulargewicht |
354.47 g/mol |
IUPAC-Name |
tert-butyl-(3,5-dibromo-2-chlorophenyl)diazene |
InChI |
InChI=1S/C10H11Br2ClN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
InChI-Schlüssel |
CXIFVZZQORRZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


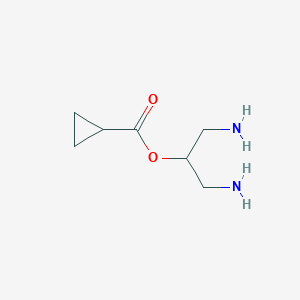
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)

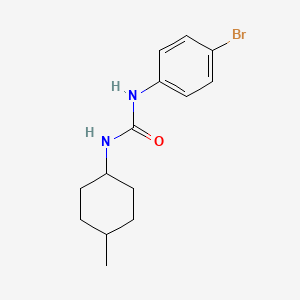
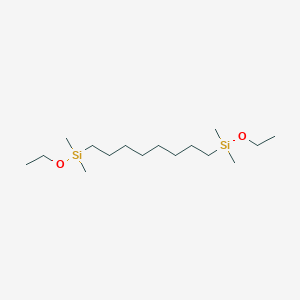
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

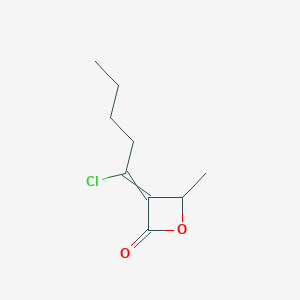
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)

